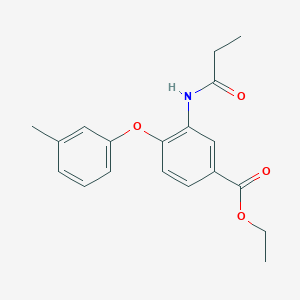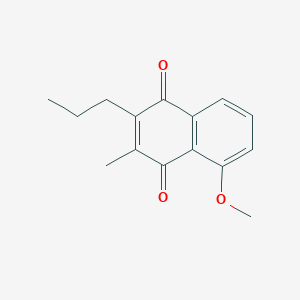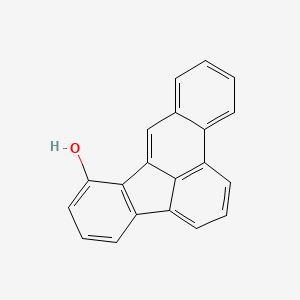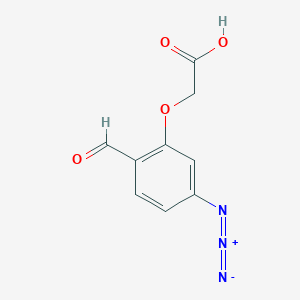
alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a diethylamine group, and a thenylamine group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride typically involves the reaction of p-chlorobenzyl chloride with N,N-diethyl-2-thenylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of certain biological pathways. For example, it may bind to histamine receptors, preventing the action of histamine and thereby reducing allergic responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-phenylamine hydrochloride
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thiophenylamine hydrochloride
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-furylamine hydrochloride
Uniqueness
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is unique due to the presence of the thenylamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have phenyl, thiophenyl, or furyl groups instead.
Propriétés
Numéro CAS |
80154-72-9 |
|---|---|
Formule moléculaire |
C16H21Cl2NS |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N,N-diethyl-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClNS.ClH/c1-3-18(4-2)15(16-6-5-11-19-16)12-13-7-9-14(17)10-8-13;/h5-11,15H,3-4,12H2,1-2H3;1H |
Clé InChI |
VAZVHLQOZWTIFI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CC1=CC=C(C=C1)Cl)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


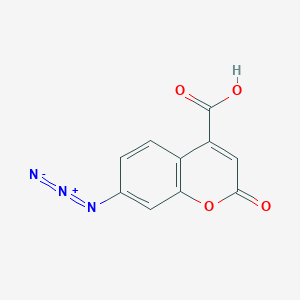
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
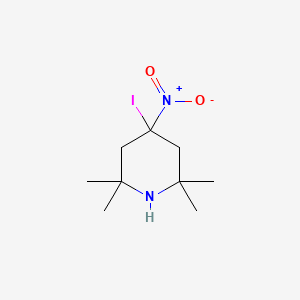
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

